molecular formula C7H7BrN2O2 B3246419 2-Amino-5-bromo-6-methylnicotinic acid CAS No. 1781727-71-6

2-Amino-5-bromo-6-methylnicotinic acid

Cat. No.: B3246419
CAS No.: 1781727-71-6
M. Wt: 231.05 g/mol
InChI Key: MMSGZTCERYHJBI-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-methylnicotinic acid (CAS 1781727-71-6) is a halogenated nicotinic acid derivative with a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. This compound is structurally related to nicotinic acid (vitamin B3), but its substitutions confer distinct chemical and biological properties. While the provided evidence lacks complete physicochemical data for this compound, its molecular formula is inferred as C₇H₇BrN₂O₂ (based on related compounds in and ), with an estimated molecular weight of 232.05 g/mol . It is primarily used in pharmaceutical and agrochemical research, though specific applications require further validation from peer-reviewed studies.

Properties

IUPAC Name

2-amino-5-bromo-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSGZTCERYHJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-6-methylnicotinic acid typically involves the bromination of 6-methylnicotinic acid followed by amination. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-6-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

2-Amino-5-bromo-6-methylnicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-6-methylnicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromo, and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of 2-amino-5-bromo-6-methylnicotinic acid, highlighting substituent positions, molecular data, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Applications/Source
This compound 1781727-71-6 C₇H₇BrN₂O₂ ~232.05* 2-NH₂, 5-Br, 6-CH₃ Pharmaceutical intermediates (supplier data)
2-Amino-5-bromonicotinic acid 52833-94-0 C₆H₅BrN₂O₂ 217.02 2-NH₂, 5-Br Pesticide testing standard (Kanto Reagents)
5-Bromo-6-methylnicotinic acid 29681-44-5 C₇H₆BrNO₂ 216.03 5-Br, 6-CH₃ Intermediate in drug synthesis (structural similarity to niacin derivatives)
2-Amino-5-bromo-4-methyl nicotinic acid HCl 59414-89-0 C₇H₈BrClN₂O₂ 263.51 2-NH₂, 5-Br, 4-CH₃, HCl salt Specialty chemical (Biopharmacule catalog)
2-Amino-5-bromo-6-methoxynicotinic acid 1935891-49-8 C₇H₇BrN₂O₃ 248.05 2-NH₂, 5-Br, 6-OCH₃ Research reagent (supplier data)

*Note: Estimated due to incomplete data in .

Key Differences and Trends

Halogen Position: 5-Bromo substitution is common in agrochemicals (e.g., lists 2-amino-5-bromonicotinic acid as a pesticide standard), whereas 6-methyl substitution may stabilize the pyridine ring against metabolic degradation .

Physicochemical Properties: Melting Point: Data gaps exist for the target compound, but analogues like 2-amino-5-bromonicotinic acid (CAS 52833-94-0) have higher melting points (~250°C inferred from similar nicotinic acids), suggesting that methyl substitution may lower crystallinity . Solubility: The HCl salt of 2-amino-5-bromo-4-methyl nicotinic acid (CAS 59414-89-0) shows improved aqueous solubility, a critical factor in formulation development .

Safety Profiles: While safety data for the target compound are incomplete (), structurally similar 2-amino-6-methylnicotinonitrile (CAS 84647-20-1) requires precautions for inhalation and skin contact, suggesting analogous hazards .

Biological Activity

Overview

2-Amino-5-bromo-6-methylnicotinic acid is a heterocyclic compound with the molecular formula C7_7H7_7BrN2_2O2_2 and a molecular weight of 231.05 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves:

  • Bromination : 6-Methylnicotinic acid is treated with bromine in a solvent like acetic acid to introduce the bromine atom at the 5-position.
  • Amination : The brominated intermediate undergoes amination using ammonia or an amine source to introduce the amino group at the 2-position.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

In studies assessing antimicrobial properties, this compound has been shown to inhibit the growth of several bacterial strains. Its effectiveness can be attributed to its ability to interact with microbial enzymes and disrupt essential cellular processes.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration into its mechanism of action.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and methyl groups influences its binding affinity and specificity, potentially modulating various signaling pathways within cells.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameKey FeaturesBiological Activity
2-Amino-5-bromonicotinic acidLacks methyl group at 6-positionAntimicrobial
2-Amino-5-bromo-4,6-dimethylpyridineAdditional methyl group at 4-positionAnticancer
2-Amino-5-bromo-6-methyl-4-pyrimidinolPyrimidine ring instead of pyridineVaries by substitution pattern

This table illustrates how variations in substitution can affect biological activity, highlighting the unique profile of this compound.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant inhibition against gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assays : In vitro assays showed that this compound induced apoptosis in cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Inflammation Models : Research involving carrageenan-induced paw edema tests indicated that derivatives of related compounds could exhibit anti-inflammatory effects, suggesting potential applications in inflammatory diseases .

Safety and Toxicology

Toxicity assessments have indicated that while this compound shows promise for therapeutic applications, it is essential to evaluate its safety profile comprehensively. Current literature suggests low predicted toxicity levels with no significant evidence of carcinogenicity or mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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